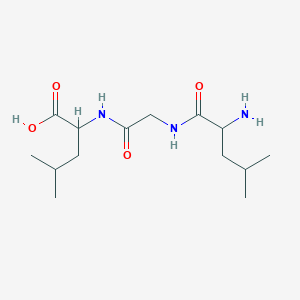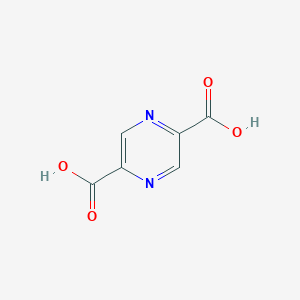
Pyrazine-2,5-dicarboxylic acid
Descripción general
Descripción
Pyrazine-2,5-dicarboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The dicarboxylic acid functionality adds to the versatility of this compound, making it a suitable candidate for various chemical reactions and potential applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazine-2,5-dicarboxylic acid and its derivatives has been explored through different methods. One efficient synthetic route involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate, yielding high yields of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . Another study reported the conversion of pyrazine 2,5-dicarboxylic acid into derivatives of 2-aminopyrazine 5-carboxylic acid, highlighting the versatility of this compound as a precursor for further chemical modifications .
Molecular Structure Analysis
The molecular structure of pyrazine-2,5-dicarboxylic acid has been determined through X-ray diffraction studies. The crystal structure of the dihydrate form of this compound is triclinic, and it is composed of molecular layers consisting of 2,5-pzdc and water molecules held together by a system of hydrogen bonds . Another study on the unsolvated form of pyrazine-2,3-dicarboxylic acid revealed different geometries of the carboxylic groups in relation to the pyrazine ring, which form layers interconnected by hydrogen bonds .
Chemical Reactions Analysis
Pyrazine-2,5-dicarboxylic acid participates in various chemical reactions, including the formation of metal-containing supramolecular complexes. For instance, under metal-mediated self-assembly conditions, the pyrazinyl nitrogen atoms interact with transition metal ions such as Ag(I), Cu(II), and Zn(II), leading to the formation of metallomacrocycles and coordination polymers . Additionally, the compound has been used to synthesize substituted pyrazinecarboxamides with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine-2,5-dicarboxylic acid are influenced by its molecular structure and the presence of functional groups. The compound's ability to form hydrogen bonds significantly affects its solid-state properties, as seen in the formation of a unique infinite three-dimensional lattice in its hydrated form . The co-crystals of pyrazine with various dicarboxylic acids also exhibit different structural motifs based on stoichiometry, which are determined by hydrogen bonding interactions .
Aplicaciones Científicas De Investigación
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field : Material Science
- Application Summary : Pyrazine-2,5-dicarboxylic acid is used in the synthesis of a new Zirconium-based MOF, denoted as CAU-22 . This MOF contains 2,5-pyrazine-dicarboxylate ions and a unique 1D inorganic building unit of edge-sharing hexanuclear {Zr6O4(OH4)} clusters .
- Methods of Application : The MOF is synthesized using a water-based method . The Pyrazine-2,5-dicarboxylic acid acts as a linker, leading to the formation of the unique 1D inorganic building unit .
- Results : The structure of the MOF was determined from powder X-ray diffraction data . The MOF is microporous and has potential applications in various fields due to its unique structure .
Application in Proteomics Research
- Scientific Field : Biochemistry
- Application Summary : Pyrazine-2,5-dicarboxylic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- Results : The specific results or outcomes of its use in proteomics research are not provided in the sources .
Application in Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazine-2,5-dicarboxylic acid can be used in the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application in the synthesis of heterocyclic compounds are not detailed in the sources .
- Results : The specific results or outcomes of its use in the synthesis of heterocyclic compounds are not provided in the sources .
Application as a Chelating Agent
- Scientific Field : Environmental Science
- Application Summary : Pyrazine-2,5-dicarboxylic acid can also be used as a chelating agent for metal ions, which is useful in wastewater treatment and environmental protection .
- Methods of Application : The specific methods of application in wastewater treatment and environmental protection are not detailed in the sources .
- Results : The specific results or outcomes of its use as a chelating agent are not provided in the sources .
Application in Synthesis of Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Pyrazine-2,5-dicarboxylic acid is used in the synthesis of a new series of alkaline-earth-metal based coordination polymers .
- Methods of Application : The coordination polymers are synthesized using a pyrazine-2,5-dicarboxylic acid ligand under hydrothermal conditions .
- Results : These compounds show a variety of structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions .
Application as a Broad-Spectrum Glyphosate Inhibitor
- Scientific Field : Agricultural Chemistry
- Application Summary : Pyrazine-2,5-dicarboxylic acid can be used to synthesize broad-spectrum glyphosate inhibitors .
- Methods of Application : The specific methods of application in the synthesis of glyphosate inhibitors are not detailed in the sources .
- Results : The specific results or outcomes of its use as a glyphosate inhibitor are not provided in the sources .
Safety And Hazards
Propiedades
IUPAC Name |
pyrazine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOYJQLNFNGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292178 | |
| Record name | Pyrazine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-dicarboxylic acid | |
CAS RN |
122-05-4, 205692-63-3 | |
| Record name | 2,5-Pyrazinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrazinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrazine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

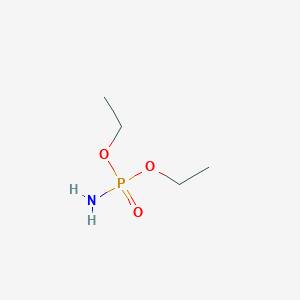
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
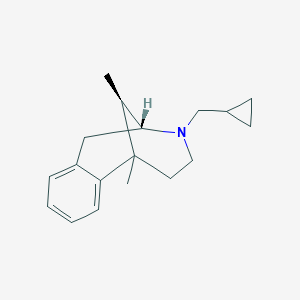

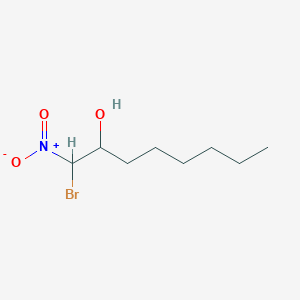
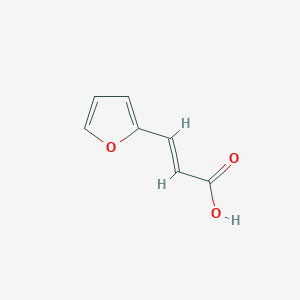
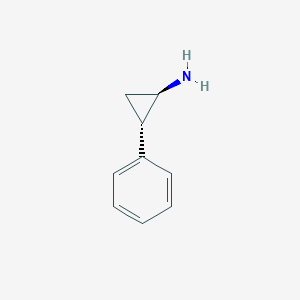
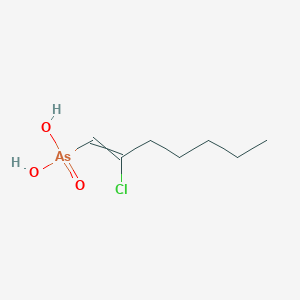
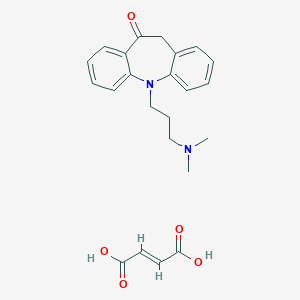
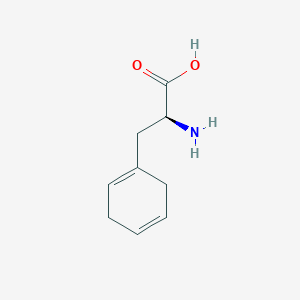
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

